2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

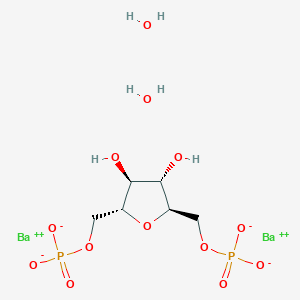

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is a chemical compound with the molecular formula C6H10O11P2 . 2Ba . 2H2O and a molecular weight of 630.77 . This compound is known for its role in inhibiting gluconeogenesis in isolated hepatocytes and preventing hormonal stimulation of gluconeogenesis . Additionally, it acts as an activator of rat liver phosphofructokinase (PFKL) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt involves the phosphorylation of 2,5-Anhydro-D-mannitol. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in anhydrous solvents like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the hydroxyl groups at positions 1 and 6 of the mannitol molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the dibarium salt form.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphorylated groups back to hydroxyl groups.

Substitution: The phosphorylated groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, dephosphorylated mannitol, and substituted mannitol compounds.

Aplicaciones Científicas De Investigación

Biochemical Properties

2,5-Anhydro-D-mannitol-1,6-diphosphate dibarium salt is a phosphorylated sugar analog that plays a crucial role in metabolic pathways. Its structure allows it to interact with enzymes involved in gluconeogenesis and glycolysis:

- Inhibition of Gluconeogenesis : Research indicates that this compound inhibits gluconeogenesis in liver cells, which is the process of glucose synthesis from non-carbohydrate sources. This effect is attributed to its ability to be phosphorylated into active forms that inhibit key enzymes like fructose 1,6-bisphosphatase and activate pyruvate kinase .

- Stimulation of Glycolysis : The compound also stimulates glycolysis by activating pathways that lead to increased lactic acid production, making it beneficial for cells under anaerobic conditions .

Blood Storage Stabilization

One of the notable applications of this compound is in the stabilization of blood platelets during storage:

- pH Stabilization : It has been shown to modulate lactic acid production in stored platelets, thereby maintaining pH stability. This is essential for preserving platelet function and viability during storage .

| Study Group | Treatment | Lactic Acid Production (μmol/10^10 platelets) | pH Level |

|---|---|---|---|

| Control | None | Baseline | >7.5 |

| Experimental | 10 mg 2,5-Anhydro-D-mannitol | Reduced over time | <7.44 |

Metabolic Research

The compound has been extensively studied for its effects on metabolism:

- Food Intake Regulation : In animal studies, administration of 2,5-anhydro-D-mannitol resulted in increased food intake and altered plasma fuel levels, suggesting a role in appetite regulation and energy metabolism .

Inhibition of Hepatic Gluconeogenesis

A study conducted on rats demonstrated that administration of 2,5-anhydro-D-mannitol led to a significant decrease in plasma glucose levels while increasing ketone bodies and free fatty acids. The findings indicated that the compound mimics a fasting metabolic state, enhancing food intake during periods of fasting .

Platelet Storage Efficacy

Research involving platelet concentrates showed that adding 2,5-anhydro-D-mannitol effectively reduced lactic acid accumulation and stabilized pH levels over extended storage periods. This led to improved platelet survival rates when transfused into patients .

Mecanismo De Acción

The mechanism of action of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt involves its inhibition of gluconeogenesis in isolated hepatocytes . The compound prevents the hormonal stimulation of gluconeogenesis by interfering with key enzymes in the metabolic pathway. It also acts as an activator of rat liver phosphofructokinase (PFKL), which plays a crucial role in glycolysis .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Anhydro-D-mannitol-1,6-diphosphate Monosodium Salt

- 2,5-Anhydro-D-mannitol-1,6-diphosphate Dipotassium Salt

- 2,5-Anhydro-D-mannitol-1,6-diphosphate Dicalcium Salt

Uniqueness

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is unique due to its specific dibarium salt form, which provides distinct solubility and stability properties compared to its sodium, potassium, and calcium counterparts. This uniqueness makes it particularly useful in specific biochemical and industrial applications.

Actividad Biológica

2,5-Anhydro-D-mannitol-1,6-diphosphate dibarium salt is a phosphorylated carbohydrate derivative that plays a significant role in various metabolic pathways. This compound is particularly noted for its effects on gluconeogenesis, glycolysis, and its potential therapeutic applications in managing blood glucose levels. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₁₄O₁₁P₂

- Molecular Weight : 324.116 g/mol

- CAS Number : 352000-03-4

The primary action of this compound is through its activation of key enzymes involved in carbohydrate metabolism:

- Phosphofructokinase (PFK) : This compound acts as an allosteric activator of rat liver PFKL, enhancing glycolysis rates.

- Inhibition of Gluconeogenesis and Glycogenolysis : It inhibits gluconeogenesis in hepatocytes and decreases glycogenolysis by affecting the activity of liver glycogen phosphorylase and phosphoglucomutase .

Effects on Blood Glucose Levels

Research has demonstrated that administration of 2,5-Anhydro-D-mannitol leads to significant reductions in blood glucose levels across various animal models:

- In studies involving fasting mice and diabetic rats, doses ranging from 100 to 200 mg/kg resulted in a decrease in blood glucose by 17% to 58% .

Table 1: Summary of Biological Effects

| Study Type | Dose (mg/kg) | Blood Glucose Reduction (%) | Other Effects |

|---|---|---|---|

| Fasting Mice | 100 - 200 | 17 - 58 | Increased serum lactate |

| Diabetic Rats | 200 | Significant decrease | Elevated plasma ketone bodies |

| Hepatocyte Studies | 1 mM | Inhibition of gluconeogenesis | Increased lactate from glycerol |

Case Study 1: Gluconeogenesis Inhibition

In vitro studies on rat hepatocytes showed that treatment with 1 mM of the compound inhibited gluconeogenesis from alanine and lactate mixtures. This inhibition was associated with increased lactate formation from glycerol or dihydroxyacetone .

Case Study 2: Metabolic State Mimicking Fasting

A study indicated that administration of 200 mg/kg led to increased food intake during fasting periods. The metabolic state induced by the compound resembled fasting conditions, highlighting its potential role in appetite regulation .

Table 2: Comparison with Related Compounds

| Compound | Activation/Inhibition Effect | Unique Features |

|---|---|---|

| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Activates PFKL; inhibits glycogen phosphorylase | Dibarium salt form enhances stability |

| D-fructose 1,6-bisphosphate | Activates glycolytic enzymes | Naturally occurring metabolite |

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Limited stimulator of yeast Pyruvate Kinase | Analogous structure with different effects |

Research Applications

The compound has several applications in scientific research:

- Chemistry : Used as a reagent for synthesizing other phosphorylated compounds.

- Biology : Investigated for its role in metabolic pathways.

- Medicine : Explored for potential therapeutic effects on blood glucose regulation.

Propiedades

IUPAC Name |

barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRPOQCCLORLH-YNZNHRASSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Ba2O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.